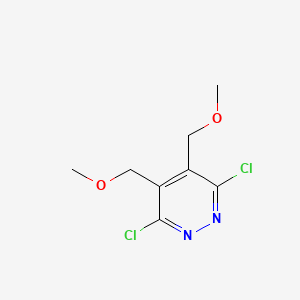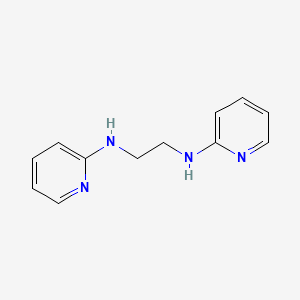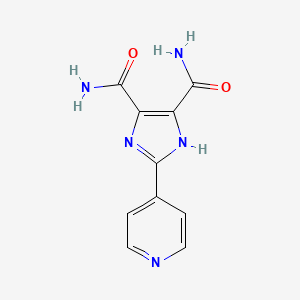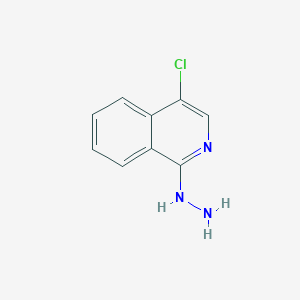
(4-Chloroisoquinolin-1-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloroisoquinolin-1-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and isoquinolines This compound is characterized by the presence of a chloro group at the 4-position of the isoquinoline ring and a hydrazine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloroisoquinolin-1-yl)hydrazine typically involves the reaction of 4-chloroisoquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Chloroisoquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions: (4-Chloroisoquinolin-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted isoquinoline derivatives
科学研究应用
(4-Chloroisoquinolin-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (4-Chloroisoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
相似化合物的比较
- (4-Chloroquinolin-1-yl)hydrazine
- (4-Chloroisoquinolin-3-yl)hydrazine
- (4-Chloroisoquinolin-1-yl)methylhydrazine
Comparison: (4-Chloroisoquinolin-1-yl)hydrazine is unique due to the specific positioning of the chloro and hydrazine groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chloro group at the 4-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.
属性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(4-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |
InChI 键 |
IVXPUXMWQCGSLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=C2NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


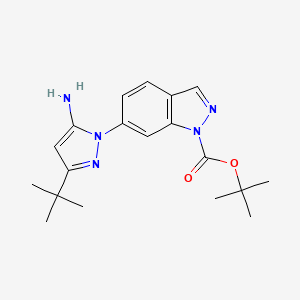
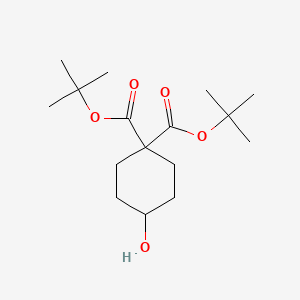
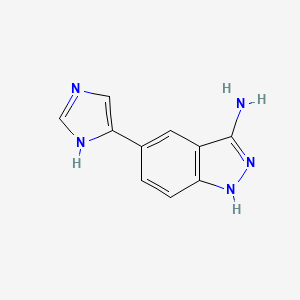
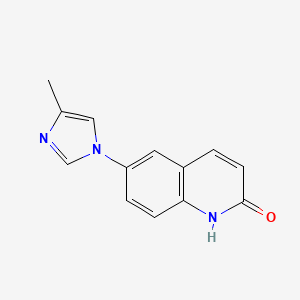
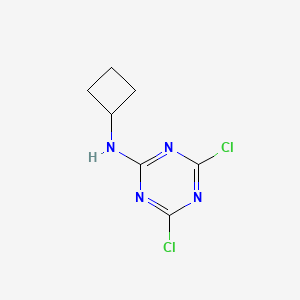
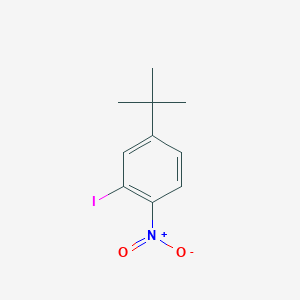
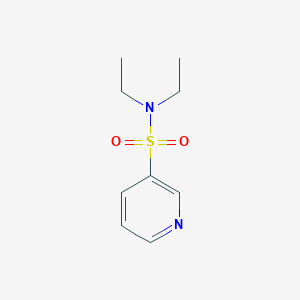
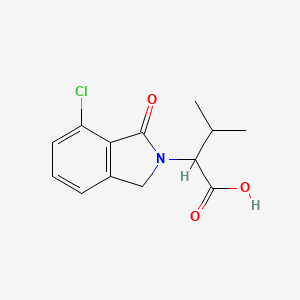
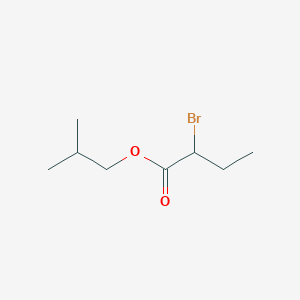
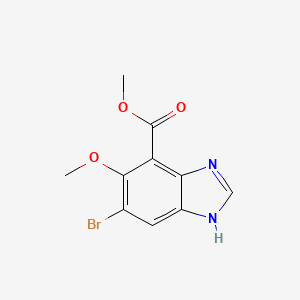
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
